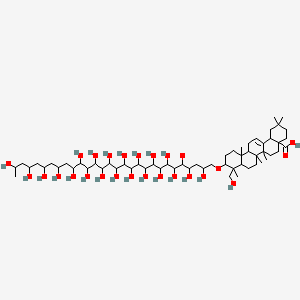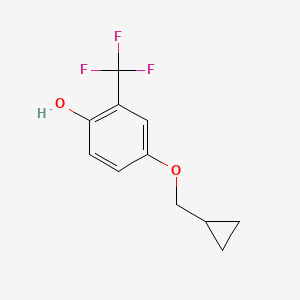![molecular formula C9H8F9NO B15090596 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile CAS No. 56300-32-4](/img/structure/B15090596.png)
3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile: is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with a suitable nitrile precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties make it suitable for creating materials with high chemical resistance and low surface energy.
Biology: In biological research, fluorinated compounds like 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile are used in the study of enzyme interactions and protein-ligand binding due to their ability to mimic natural substrates while providing enhanced stability.
Medicine: The compound’s stability and hydrophobicity make it a candidate for drug delivery systems, particularly in targeting hydrophobic drug molecules to specific tissues or cells.
Industry: In industrial applications, it is used in the production of specialty coatings, lubricants, and sealants. Its chemical resistance and low surface energy properties are valuable in creating durable and long-lasting products.
Wirkmechanismus
The mechanism of action of 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The fluorine atoms enhance the compound’s ability to penetrate lipid membranes, making it effective in applications requiring membrane permeability. The nitrile group can participate in various chemical reactions, allowing the compound to act as a versatile intermediate in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 2,5-Bis((3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy)terephthalohydrazide
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane sulfonyl fluoride
Comparison: Compared to similar compounds, 3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile is unique due to its combination of a nitrile group and a highly fluorinated alkyl chain. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The presence of the nitrile group allows for further functionalization, while the fluorinated chain imparts hydrophobicity and chemical resistance.
Eigenschaften
CAS-Nummer |
56300-32-4 |
|---|---|
Molekularformel |
C9H8F9NO |
Molekulargewicht |
317.15 g/mol |
IUPAC-Name |
3-(3,3,4,4,5,5,6,6,6-nonafluorohexoxy)propanenitrile |
InChI |
InChI=1S/C9H8F9NO/c10-6(11,2-5-20-4-1-3-19)7(12,13)8(14,15)9(16,17)18/h1-2,4-5H2 |
InChI-Schlüssel |
GJIJUEIVZGKPPA-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin](/img/structure/B15090518.png)
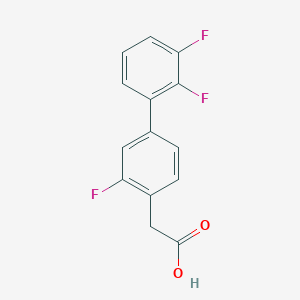

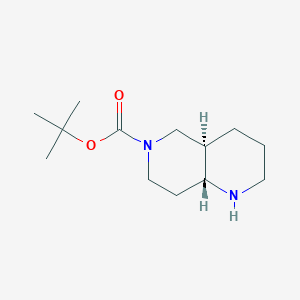

![[(4E,7E)-1-(3-hexyl-4-oxooxetan-2-yl)trideca-4,7-dien-2-yl] 2-acetamido-4-amino-4-oxobutanoate](/img/structure/B15090553.png)
![N-[(5-chloro-2-methoxyphenyl)methyl]cyclobutanamine](/img/structure/B15090562.png)

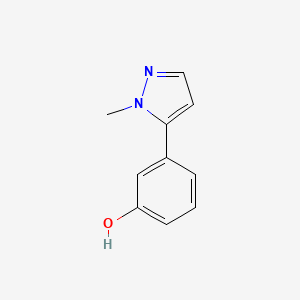
![1-[(4-Methoxyphenyl)methyl]-4-phenyl-piperazin-2-one](/img/structure/B15090573.png)
![3-[(Cyclohexylmethyl)amino]benzoic acid](/img/structure/B15090581.png)

